molecular formula C10H11Cl2NO B13211758 4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL

4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL

Cat. No.: B13211758
M. Wt: 232.10 g/mol
InChI Key: ZBQMTJZQSAUXMK-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL is a chemical compound that belongs to the class of indenol derivatives It is characterized by the presence of two chlorine atoms at positions 4 and 6, a methylamino group at position 1, and a hydroxyl group at position 2 on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene ring system.

    Chlorination: The indene ring is chlorinated at positions 4 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated indene is then reacted with methylamine to introduce the methylamino group at position 1.

    Hydroxylation: Finally, the compound is hydroxylated at position 2 using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups (e.g., alkyl, aryl) using nucleophilic substitution reactions with reagents like sodium alkoxides or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxides in an alcohol solvent.

Major Products

    Oxidation: Formation of 4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-one.

    Reduction: Formation of 4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-indene.

    Substitution: Formation of various substituted indenol derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It may affect cellular pathways related to cell growth, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL can be compared with other similar compounds, such as:

    4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-indene: Lacks the hydroxyl group, making it less polar.

    4,6-Dichloro-1-(amino)-2,3-dihydro-1H-inden-2-OL: Contains an amino group instead of a methylamino group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H11Cl2NO/c1-13-10-7-2-5(11)3-8(12)6(7)4-9(10)14/h2-3,9-10,13-14H,4H2,1H3

InChI Key

ZBQMTJZQSAUXMK-UHFFFAOYSA-N

Canonical SMILES

CNC1C(CC2=C1C=C(C=C2Cl)Cl)O

Origin of Product

United States

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